N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide is a synthetic compound belonging to the indazole family, which has garnered attention for its potential applications in pharmacology and medicinal chemistry. The compound exhibits a unique structure characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which can influence its biological activity and interaction with various biological targets.
This compound is classified as an indazole derivative, specifically an indazole-5-carboxamide. Indazoles are heterocyclic compounds that contain a five-membered ring structure composed of two nitrogen atoms. The presence of the carboxamide functional group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies. The compound can be sourced from various chemical suppliers and is often used in research settings to explore its biological properties.
The synthesis of N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide typically involves multiple steps, including:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity of the final product.
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or explore structure-activity relationships.
Preliminary studies suggest potential interactions with:
Understanding these mechanisms is crucial for developing therapeutic applications and predicting potential side effects.
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide exhibits several notable physical properties:
Chemical properties include:
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide has potential applications in various fields:
Further exploration into its biological activities could unveil new therapeutic avenues, particularly in treating diseases where existing treatments are insufficient.
Indazole derivatives transitioned from unregulated synthetic cannabinoids to clinically investigated neuropharmacological agents following legislative restrictions on classical scaffolds. The 2021 Chinese ban on seven core synthetic cannabinoid structures catalyzed innovations in indazole-based design, particularly through "indazole-3-carboxamide" derivatives like ADB-BUTINACA, which demonstrated high cannabinoid receptor affinity [2]. Metabolic studies revealed that minor structural modifications significantly altered blood-brain barrier penetration and receptor binding profiles. For instance, hydroxylation of the N-alkyl chain or oxidative defluorination produced active metabolites detectable in urine, confirming CNS bioavailability [2]. Parallel developments identified 1H-indazole-5-carboxamides as MAO-B inhibitors, exemplified by patented compounds such as N-(3,4-dichlorophenyl)-1-methylindazole-5-carboxamide for neurodegenerative disorders [4]. This structural evolution leveraged indazole’s metabolic stability and hydrogen-bonding capacity, enabling optimization for diverse CNS targets beyond cannabinoid receptors. Contemporary derivatives now populate pipelines for Parkinson’s disease, Alzheimer’s disease, and neuroinflammatory conditions, reflecting a scaffold transformation from recreational drugs to targeted neurotherapeutics [5] [9].
Structurally diversified indazole-5-carboxamides are classified by N-substitution patterns and phenyl ring modifications, which collectively dictate target selectivity:
Table 2: Structure-Activity Relationships in Indazole-5-Carboxamide Analogues
N1 Substituent | Phenyl Substituents | C3 Modification | Primary Biological Activity |
---|---|---|---|
1H- (unsubstituted) | 3-Cl-4-F | Carboxamide | Cannabinoid receptor ligand |
1-Methyl | 3,4-Dichloro | Carboxamide | MAO-B inhibition (IC₅₀ = 50 nM) |
1-(2-Methoxyethyl) | 3,4-Dimethoxy | Carboxamide | Reduced MAO-B affinity vs. methyl |
1-(Tetrahydrothiophene-3-yl) | 3-Cl-4-F | Carboxamide | DGAT2 inhibition (non-CNS) |
1-Butyl | None | Carboxamide | Synthetic cannabinoid (ADB-BUTINACA) |
Synthetic routes to these derivatives typically involve:
The 3-chloro-4-fluorophenyl moiety in N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide exemplifies strategic halogen deployment for enhanced neuropharmacological activity. Electronic and steric effects conferred by halogens include:
Anti-inflammatory indazole carboxamides with 3,4-dihalogenated phenyl groups demonstrate 52.6% reduction in carrageenan-induced paw edema at 10 mg/kg, attributed to suppressed leukotriene biosynthesis via lipoxygenase modulation [9]. Similarly, in neurodegenerative models, halogenated derivatives exhibit 40–60% higher hippocampal accumulation than non-halogenated counterparts, confirming optimized CNS delivery [4]. These halogen-driven pharmacodynamic and pharmacokinetic enhancements validate the 3-chloro-4-fluorophenyl group as a privileged pharmacophore for neuroactive indazole carboxamides.
Table 3: Pharmacological Impact of Halogenated Phenyl Substituents in Indazole Carboxamides
Phenyl Substitution | Lipophilicity (logP) | MAO-B Inhibition (% at 10μM) | Brain:Plasma Ratio | In Vivo Anti-Inflammatory Efficacy |
---|---|---|---|---|
3-H-4-H | 2.3 | 12% | 0.3 | 28.1% edema reduction |
3-F-4-F | 2.9 | 47% | 0.8 | 41.3% edema reduction |
3,4-Dichloro | 3.8 | 89% | 1.2 | 48.9% edema reduction |
3-Cl-4-F | 3.1 | 78% | 1.5 | 52.6% edema reduction |
3,4-Dimethoxy | 2.1 | 31% | 0.4 | 22.7% edema reduction |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2